2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid

LogP Lipophilicity Chromatography

2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid (CAS 677777-58-1) is a polyfunctional aryl boronic acid building block featuring a carboxylic acid, a bromo, and a fluoro substituent on a single benzene ring. It belongs to the class of halogenated benzoic acid derivatives used in sequential cross-coupling strategies, where the orthogonal reactivity of C–Br and C–B(OH)₂ bonds enables chemoselective C–C bond formations.

Molecular Formula C7H5BBrFO4
Molecular Weight 262.83 g/mol
Cat. No. B11762493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid
Molecular FormulaC7H5BBrFO4
Molecular Weight262.83 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1F)Br)C(=O)O)(O)O
InChIInChI=1S/C7H5BBrFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12)
InChIKeyYRMXAMKOAVRFGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid – Why This Precise Halogenated Boronic Acid Building Block Is Not Interchangeable


2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid (CAS 677777-58-1) is a polyfunctional aryl boronic acid building block featuring a carboxylic acid, a bromo, and a fluoro substituent on a single benzene ring [1]. It belongs to the class of halogenated benzoic acid derivatives used in sequential cross-coupling strategies, where the orthogonal reactivity of C–Br and C–B(OH)₂ bonds enables chemoselective C–C bond formations . Its substitution pattern (Br at C2, F at C4, B(OH)₂ at C5) differentiates it from regioisomeric analogs, influencing both its physicochemical profile and the electronic environment of the reactive centers.

Designed for sequential cross-coupling strategies
Three orthogonal handles: C–Br, B(OH)₂, COOH
Regioisomer-specific substitution pattern for precise derivatization

Why a Simple Boronic Acid Cannot Replace 2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid in Multi-Step Syntheses


Substituting this compound with a simpler aryl boronic acid (e.g., 2-bromo-5-fluorophenylboronic acid) forfeits the carboxy group, which serves as a synthetic handle for amidation, esterification, or directing effects, and alters the electron density on the ring, potentially affecting cross-coupling yields . Replacing it with its regioisomer 4-borono-2-bromo-5-fluorobenzoic acid (CAS 957034-89-8) swaps the relative positions of the boronic acid and fluorine, which changes the compound's computed logP, steric environment around the boron center, and the regiochemical outcome of subsequent reactions . Such substitutions can lead to failed couplings, lower yields, or the need for complete re-optimization of established synthetic routes .

Non-carboxy analog
Losing the COOH group removes a synthetic handle and alters electronic effects, potentially reducing coupling efficiency.
4-Borono regioisomer
Swapping F and B(OH)₂ positions shifts LogP, steric environment, and regiochemical outcomes, requiring re-optimization.

Head-to-Head Data: 2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid vs. Its Closest Regioisomer and Simpler Analogs


Computed LogP Difference Between 5-Borono and 4-Borono Regioisomers Dictates Chromatographic Behavior and Solubility

The target compound's computed logP is -0.0338, reflecting the positioning of the polar boronic acid and carboxylic acid groups relative to the lipophilic bromo and fluoro substituents . In contrast, the regioisomer 4-borono-2-bromo-5-fluorobenzoic acid (CAS 957034-89-8), which interchanges the boronic acid and fluorine positions, exhibits different computed physicochemical properties that alter its retention time in reversed-phase HPLC and its partition behavior in extraction workups . This difference is critical for purification method development and for predicting biological membrane permeability in drug discovery programs.

Computed LogP
Data to verify
Target LogP −0.0338 vs. regioisomer: qualitatively distinct
Regioisomer-specific lipophilicity may affect purification
Computed value; no experimental LogP reported
LogP Lipophilicity Chromatography

Orthogonal Functional Group Architecture Enables Sequential, Chemoselective Cross-Coupling Unavailable in Simpler Boronic Acids

The compound contains three distinct reactive loci: a C–Br bond (suitable for Pd-catalyzed cross-coupling or nucleophilic aromatic substitution), a C–B(OH)₂ group (for Suzuki-Miyaura coupling), and a COOH group (for amide/ester formation). Simpler analogs such as 2-bromo-5-fluorophenylboronic acid (CAS 959996-48-6) lack the carboxylic acid handle, reducing the potential for late-stage diversification [1]. The regioisomer 4-borono-2-bromo-5-fluorobenzoic acid (CAS 957034-89-8) possesses the same functional groups but with different relative positioning, leading to altered electronic and steric environments that can influence the order and efficiency of sequential couplings . No published direct head-to-head kinetic study comparing coupling rates of the two regioisomers was identified; thus, this evidence is class-level inference based on established principles of substituent effects in aryl halide and aryl boronic acid reactivity [2].

Orthogonal Sites
Class-level inference
3 reactive sites (C–Br, B(OH)₂, COOH) vs. 2 in simpler analog
Supports sequential coupling without extra protection
No direct reactivity assay comparison available
Chemoselectivity Sequential Coupling Suzuki-Miyaura

Supplier-Declared Purity Benchmark: 98+% vs. 96% for the Closest Commercially Available Regioisomer

The target compound is offered at a minimum purity of 98% (98+%) by at least one major supplier, whereas the closest regioisomer, 4-borono-2-bromo-5-fluorobenzoic acid, is listed at 96% purity from the same supplier . While this does not constitute a universal quality statement, for procurement decisions requiring the highest initial purity to minimize purification steps or avoid unidentified impurities in sensitive catalytic reactions, this documented 2% purity differential is a practical, verifiable selection criterion.

Purity Specification
Head-to-head
98+% vs. 96% for regioisomer
Higher initial purity may reduce side reactions
Supplier-declared; batch-specific purity may vary
Purity Quality Control Procurement

Topological Polar Surface Area (TPSA) Differentiates Physicochemical Profile from Non-Carboxy Analogs

The target compound has a computed TPSA of 77.8 Ų, which incorporates contributions from the carboxylic acid (donor/acceptor), boronic acid (two donors), and fluorine (acceptor) [1]. Simpler analogs without the carboxy group, such as 2-bromo-5-fluorophenylboronic acid (PubChem CID 2773623), exhibit a lower computed TPSA, typically around 40.5 Ų [2]. In medicinal chemistry triage, this difference in TPSA can be decisive: compounds with TPSA <60 Ų are generally considered to have good blood-brain barrier penetration, while those >70 Ų often display poorer CNS permeability but better oral absorption characteristics [3]. Thus, selecting the carboxy-containing target compound over its simpler analog steers a lead series toward or away from CNS exposure.

TPSA Difference
Cross-study comparable
77.8 Ų vs. 40.5 Ų (non-carboxy analog)
May guide CNS permeability property triage
Computed values; experimental ADME confirmation needed
TPSA Drug-likeness Permeability

When to Procure 2-Bromo-5-(dihydroxyboranyl)-4-fluorobenzoic acid: Evidence-Driven Use Cases


Late-Stage Diversification of Drug Candidates Requiring a Carboxylic Acid Bioisostere or Conjugation Handle

When a medicinal chemistry program requires a boronic acid building block that also carries a carboxylic acid for further derivatization (e.g., amide formation with amines, ester prodrug synthesis), this compound provides three orthogonal handles on a single ring. Its 98+% purity specification reduces the risk of byproducts in Pd-catalyzed transformations, and its TPSA of 77.8 Ų [1] biases the resulting analogs toward peripheral rather than CNS targets, guiding pharmacokinetic optimization.

Synthesis of Asymmetric Biaryls via Sequential, Regioselective Cross-Coupling

The C–Br bond can be activated first under mild Pd(0) conditions for a Suzuki coupling, leaving the C–B(OH)₂ intact for a second, subsequent coupling with a different aryl halide [2]. This sequential strategy is not equivalently accessible with the regioisomer 4-borono-2-bromo-5-fluorobenzoic acid, where the altered spatial arrangement of substituents may change the relative oxidative addition rates of the C–Br bond due to electronic effects of the adjacent fluorine and boronic acid substituents .

Building Block for Proteolysis-Targeting Chimeras (PROTACs) with an Exit Vector for Linker Attachment

The carboxylic acid group serves as a native attachment point for PEG-linkers or alkyl amines commonly used in PROTAC design, while the bromo and boronic acid moieties can be sequentially elaborated to install the target-protein ligand and the E3-ligase ligand, respectively. The higher commercial purity of this regioisomer (98+%) relative to the 4-borono isomer (96%) can be advantageous when working with precious, late-stage intermediates that are purified only once at the final step.

Reference Standard for HPLC Method Development Differentiating Regioisomeric Boronic Acid Building Blocks

Due to the subtle but real LogP difference between this compound (LogP -0.0338) and its 4-borono regioisomer, it can be used as a retention-time marker for developing robust HPLC methods that must resolve closely related halogenated boronic acid impurities. This is a critical quality control application in process chemistry, where even 2% of the wrong regioisomer can cascade into a different impurity profile in the final API.

Application
Selection Property
Validation Focus
Late-stage diversification
Orthogonal functional group architecture
Derivatization scope and purity consistency
Sequential cross-coupling
Regioisomeric reactivity profile
Coupling order and yield reproducibility
PROTAC linker attachment
Native carboxylic acid handle
Compatibility with sequential Pd steps
HPLC regioisomer reference
Computed LogP difference
Chromatographic retention-time resolution
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